Sodium linolenate (CAS 822-18-4) is the highly water-soluble sodium salt of alpha-linolenic acid, an 18-carbon polyunsaturated fatty acid containing three cis-double bonds. In commercial and research procurement, it is primarily sourced as an anionic surfactant, a micelle-forming excipient, and a highly reactive lipid substrate for aqueous formulations. Unlike its free acid counterpart, which requires organic solvents for dissolution, the sodium salt allows for direct integration into aqueous media. This processability makes it a critical raw material for micellar drug delivery systems, advanced nanoparticle coatings, and specialized biochemical assays where the introduction of solvent toxicity must be strictly avoided [1].
Procurement substitution of sodium linolenate with free linolenic acid or less unsaturated fatty acid salts (such as sodium oleate) introduces significant formulation artifacts and performance failures. Free linolenic acid is practically insoluble in water, necessitating carriers like DMSO or ethanol that can induce cytotoxicity in biological assays. Conversely, substituting with mono-unsaturated sodium oleate fundamentally alters the surfactant's critical micelle concentration (CMC) and micellar packing geometry. The specific presence of three double bonds in sodium linolenate maximizes its membrane-disrupting capacity, micellar solubilization efficiency, and photostabilizing properties, rendering less unsaturated analogs ineffective for high-performance applications [1].
Long-chain unsaturated fatty acid salts, including sodium linolenate, exhibit exceptional capacity for solubilizing highly hydrophobic compounds via micellar dispersion. While shorter chain salts like sodium caprylate (C8) increase the aqueous solubility of paclitaxel by 200-fold (2.0 mg/mL), C18 salts like sodium linolenate increase its solubility to 5.5 - 7.5 mg/mL. This represents a 550- to 750-fold enhancement over the baseline solubility of paclitaxel in water [1].
| Evidence Dimension | Aqueous solubility of paclitaxel |
| Target Compound Data | Sodium linolenate (C18 salt): 5.5 - 7.5 mg/mL |
| Comparator Or Baseline | Sodium caprylate (C8 salt): 2.0 mg/mL; Water: ~0.01 mg/mL |
| Quantified Difference | Up to 3.75x higher solubilization than C8 salts; 750x higher than water |
| Conditions | Micellar dispersion of paclitaxel in aqueous media |
Validates the procurement of C18 unsaturated salts as highly effective excipients for formulating recalcitrant hydrophobic drugs.
When used as a coating for dye-sensitized upconversion nanoparticles (dsUCNPs), sodium linolenate (SLn) dramatically enhances photostability compared to conventional polymers. SLn-coated dsUCNPs exhibited a photobleaching half-life of 260 minutes under low-power incoherent-light excitation. This is 87 times longer than nanoparticles coated with standard materials such as F-127, DSPE-PEG2000, or mesoporous silica [1].
| Evidence Dimension | Photobleaching half-life of coated nanoparticles |
| Target Compound Data | Sodium linolenate (SLn) coating: 260 minutes |
| Comparator Or Baseline | F-127, DSPE-PEG2000, mesoporous silica: ~3 minutes |
| Quantified Difference | 87-fold increase in photobleaching half-life |
| Conditions | dsUCNPs under low-power incoherent-light excitation (100 mW/cm2) |
Provides a highly differentiated, high-performance coating material for optical imaging agents requiring prolonged excitation stability.
The membrane-disrupting capacity of unsaturated fatty acid soaps is directly proportional to their degree of unsaturation. In comparative lytic assays, sodium linolenate (three double bonds) demonstrated the highest hemolytic and bacteriolytic potency. It significantly outperformed sodium oleate (one double bond) in rapidly killing and dissolving virulent pneumococci at higher dilutions, proving that maximum unsaturation is required for optimal lytic efficacy[1].
| Evidence Dimension | Hemolytic and bacteriolytic potency |
| Target Compound Data | Sodium linolenate: Highest lytic activity at high dilutions |
| Comparator Or Baseline | Sodium oleate: Least active lytic capacity |
| Quantified Difference | Activity scales directly with the number of double bonds (3 > 1) |
| Conditions | In vitro bacteriolytic and hemolytic assays against pneumococci |
Critical for procuring the most aggressive fatty acid surfactant for targeted cell lysis buffers or antimicrobial formulations.
Due to its three cis-double bonds, sodium linolenate is highly susceptible to autoxidation in aqueous systems, making it an effective model substrate for evaluating water-soluble antioxidants. In standardized Thiobarbituric Acid (TBA) assays, aqueous sodium linolenate allows for the clear differentiation of antioxidant efficacy (e.g., MTPA vs. BHA) without the need for organic solvent-based lipid emulsions, which are required when using water-insoluble free fatty acids [1].
| Evidence Dimension | Aqueous assay compatibility for lipid peroxidation |
| Target Compound Data | Sodium linolenate: Direct aqueous autoxidation substrate |
| Comparator Or Baseline | Free linolenic acid: Requires organic solvent emulsions |
| Quantified Difference | Eliminates emulsion variability in aqueous antioxidant screening |
| Conditions | Aqueous TBA method at pH 7 to 9 |
Streamlines laboratory workflows by providing a water-soluble, highly reactive lipid substrate for standardized antioxidant screening.
Sourced as a pharmaceutical excipient to drastically enhance the aqueous solubility of lipophilic drugs like paclitaxel via micellization, outperforming shorter-chain fatty acid salts [1].
Applied as a stabilizing ligand coating for dye-sensitized upconversion nanoparticles (dsUCNPs) to achieve extreme photostability under low-power LED excitation [2].
Utilized in specialized lysis buffers and bactericidal research where maximum membrane disruption is required, leveraging its three double bonds to outperform oleate-based soaps [3].
Procured as a highly reactive, water-soluble lipid model for standardized Thiobarbituric Acid (TBA) assays to evaluate novel antioxidants without the interference of organic solvents [4].